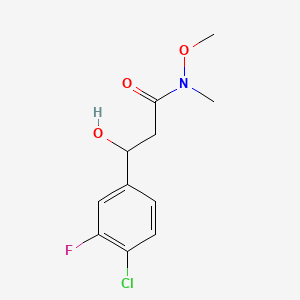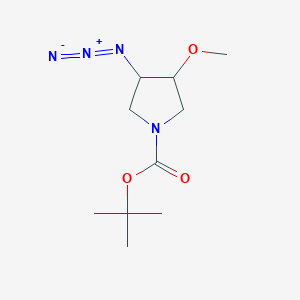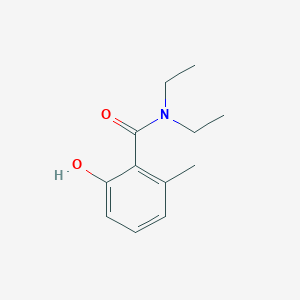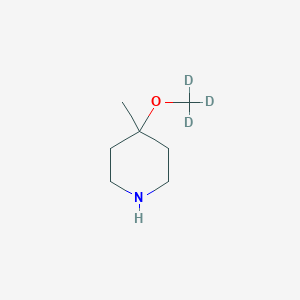
4-Methyl-4-(trideuteriomethoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(trideuteriomethoxy)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(trideuteriomethoxy)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Methylation: The piperidine is methylated at the 4-position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Deuteration: The methoxy group is introduced and deuterated using trideuteromethanol (CD3OD) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-4-(trideuteriomethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield deuterated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Deuterated alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methyl-4-(trideuteriomethoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(trideuteriomethoxy)piperidine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the methoxy group can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methylpiperidine: Lacks the deuterated methoxy group, resulting in different metabolic and stability profiles.
4-Methoxypiperidine: Contains a non-deuterated methoxy group, leading to different pharmacokinetic properties.
4,4’-Trimethylenedipiperidine: A related compound with different structural features and applications.
Uniqueness: 4-Methyl-4-(trideuteriomethoxy)piperidine is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic profile. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
132.22 g/mol |
Nom IUPAC |
4-methyl-4-(trideuteriomethoxy)piperidine |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3/i2D3 |
Clé InChI |
NHVNKCKANZAOOC-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1(CCNCC1)C |
SMILES canonique |
CC1(CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
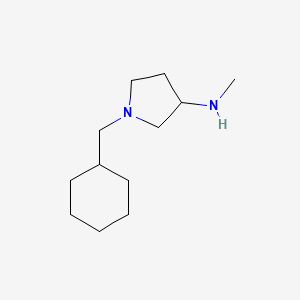
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
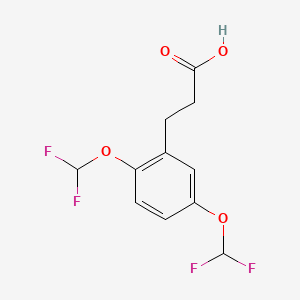
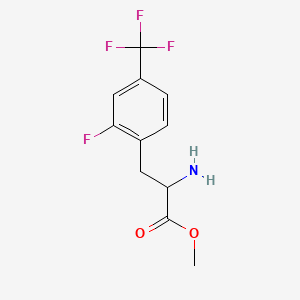
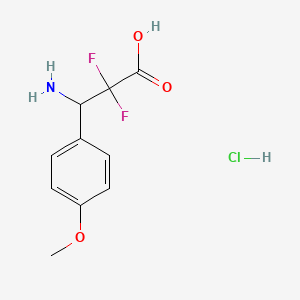

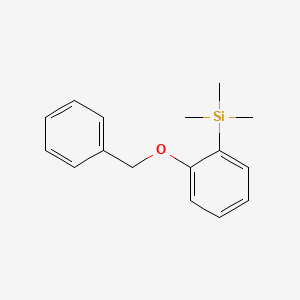
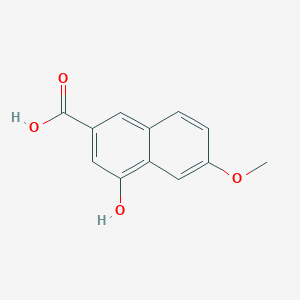
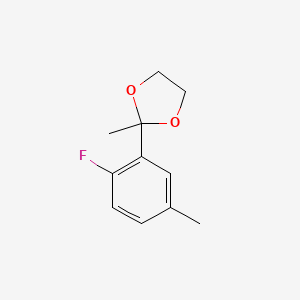
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
